molecular formula C20H16BrFN2O2 B4996202 N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide

N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide

Cat. No.: B4996202
M. Wt: 415.3 g/mol
InChI Key: VXHFHOVMIKUPQT-UHFFFAOYSA-N
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Description

N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyridinium ion, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-fluorobenzaldehyde with pyridine to form the corresponding pyridinium salt. This intermediate is then reacted with benzoyl chloride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the pyridinium ion can form ionic interactions with negatively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide
  • N-[1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide
  • N-[1-[2-(4-methylphenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide

Uniqueness

N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. The fluorine atom can also influence the compound’s electronic properties, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2.BrH/c21-17-8-6-15(7-9-17)19(24)14-23-12-10-18(11-13-23)22-20(25)16-4-2-1-3-5-16;/h1-13H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHFHOVMIKUPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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